Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an oxadiazole ring, a phenoxy group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol reacts with an appropriate halogenated aromatic compound.
Formation of the Acetamido Group: The acetamido group is formed by reacting an amine with acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Phenols, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amines.
Scientific Research Applications
Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate can be compared with other esters and oxadiazole-containing compounds:
Ethyl benzoate: A simpler ester with a similar ester functional group but lacking the oxadiazole and phenoxy groups.
4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy)acetamide: Lacks the benzoate ester group but retains the oxadiazole and phenoxy groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-28-22(27)15-9-11-16(12-10-15)23-19(26)13-29-18-8-6-5-7-17(18)21-24-20(14(2)3)25-30-21/h5-12,14H,4,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKNSIRBQDZICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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